2,5-Difluoro-3-(trifluoromethyl)aniline
Description
2,5-Difluoro-3-(trifluoromethyl)aniline is a fluorinated aromatic amine characterized by a trifluoromethyl (-CF₃) group at the 3-position and fluorine atoms at the 2- and 5-positions of the benzene ring. This unique substitution pattern confers strong electron-withdrawing properties, making it a valuable intermediate in pharmaceutical, agrochemical, and materials science applications. The compound’s electronic and steric profile enables selective reactivity in cross-coupling reactions and nucleophilic substitutions, particularly in synthesizing bioactive molecules or advanced polymers .
Properties
CAS No. |
1682-26-4 |
|---|---|
Molecular Formula |
C7H4F5N |
Molecular Weight |
197.1 g/mol |
IUPAC Name |
2,5-difluoro-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H4F5N/c8-3-1-4(7(10,11)12)6(9)5(13)2-3/h1-2H,13H2 |
InChI Key |
DUWMUFIUYCJZSF-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)N)F |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)N)F |
Other CAS No. |
1682-26-4 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
1.1. Precursor for Fluorinated Compounds
2,5-Difluoro-3-(trifluoromethyl)aniline serves as a valuable intermediate in the synthesis of other fluorinated compounds. Its structure allows for the introduction of additional functional groups through electrophilic aromatic substitution reactions. This capability is particularly useful in developing pharmaceuticals and agrochemicals that require specific fluorinated moieties to enhance biological activity or stability.
1.2. Synthesis of Polymers
The compound can be utilized in the synthesis of advanced materials, such as polymers with tailored properties. For instance, it has been employed in the creation of rod-coil block copolymers that exhibit unique thermal and mechanical properties due to the incorporation of trifluoromethylated segments .
Pharmaceutical Applications
2.1. Drug Development
Fluorinated anilines like this compound are integral to drug discovery processes. The presence of fluorine atoms can significantly influence the pharmacokinetics and pharmacodynamics of drug candidates, enhancing their efficacy and bioavailability. Research has indicated that compounds with fluorinated aromatic rings often exhibit improved metabolic stability and reduced toxicity .
2.2. Antimicrobial Agents
Recent studies have explored the potential of fluorinated anilines as antimicrobial agents. The unique electronic properties imparted by the trifluoromethyl group may enhance interaction with microbial targets, leading to increased potency against resistant strains .
Agrochemical Applications
3.1. Herbicides and Pesticides
The compound's ability to modify biological pathways makes it a candidate for developing new herbicides and pesticides. Its fluorinated structure can improve the selectivity and effectiveness of these agrochemicals, reducing environmental impact while maintaining agricultural productivity .
Material Science
4.1. Coatings and Additives
In material science, this compound is investigated for use in coatings that require enhanced chemical resistance and durability. The incorporation of fluorinated compounds into coatings can result in materials with superior water repellency and stain resistance .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2,5-Difluoro-3-(trifluoromethyl)aniline are best understood through comparison with related fluorinated anilines. Below is a detailed analysis:
3,5-Bis(trifluoromethyl)aniline (CAS 328-74-5)
- Structure : Two -CF₃ groups at 3- and 5-positions.
- Synthesis : Catalytic hydrogenation of 3,5-bis(trifluoromethyl)nitrobenzene yields 87% pure product .
- Applications : Widely used as a transient directing group (TDG) in palladium-catalyzed C–H activation reactions, enhancing regioselectivity in benzaldehyde-arene cross-couplings .
2,5-Bis(trifluoromethyl)aniline (CAS 328-93-8)
- Structure : -CF₃ groups at 2- and 5-positions.
- Properties : Higher molecular weight (247.08 g/mol) than the target compound (predicted ~211.1 g/mol).
- Applications : Used as a quantitative standard (LGCQUANT1424.01) in regulatory pharmaceutical analysis due to its stability .
- Key Differences : The absence of fluorine substituents reduces polarity compared to the target compound, affecting solubility in polar solvents .
3-(Trifluoromethyl)aniline (CAS 98-16-8)
- Structure : Single -CF₃ group at the 3-position.
- Synthesis : Derived from nitrobenzene derivatives via catalytic reduction .
- Applications : Intermediate in dyclonine hydrochloride (local anesthetic) and alkylated derivatives (e.g., N-(2,5-dimethylhexan-2-yl)-3-(trifluoromethyl)aniline) .
- Key Differences : Lacks fluorine substituents, resulting in reduced electron deficiency and altered reactivity in electrophilic substitutions .
2,3,4-Trifluoroaniline (CAS 3862-73-5)
- Structure : Three fluorine atoms at 2-, 3-, and 4-positions.
- Physical Properties : Boiling point 92°C (48 mm Hg), density 1.393 g/mL .
- Applications : Primarily used in agrochemical synthesis.
- Key Differences : The absence of a -CF₃ group reduces electron-withdrawing effects, making it less reactive in coupling reactions compared to the target compound .
Data Table: Comparative Analysis
Research Findings and Trends
- Electronic Effects: The combination of fluorine and -CF₃ groups in this compound creates a strongly electron-deficient ring, favoring nucleophilic aromatic substitutions over non-fluorinated analogs .
- Steric Considerations : Compared to bis-CF₃ analogs, the target compound’s smaller substituent profile may enhance compatibility with sterically sensitive catalysts .
- Regulatory Relevance : Fluorinated anilines like 2,5-Bis(trifluoromethyl)aniline are increasingly used as certified reference materials in pharmaceutical quality control .
Q & A
Q. What are the standard synthetic routes for preparing 2,5-difluoro-3-(trifluoromethyl)aniline, and what reaction conditions are critical for optimizing yield?
Answer: The synthesis of this compound typically involves multi-step nucleophilic aromatic substitution or coupling reactions. A common approach includes:
- Step 1: Fluorination of a precursor aniline derivative using agents like HF or KF under controlled temperatures (e.g., 0–60°C) to introduce fluorine substituents .
- Step 2: Introduction of the trifluoromethyl group via Ullmann coupling or radical trifluoromethylation, often requiring catalysts like CuI or Pd-based systems .
- Critical Conditions:
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
Q. What safety protocols and storage conditions are recommended for handling this compound?
Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use in a fume hood to avoid inhalation .
- Storage: Store at 0–6°C in amber glass vials under inert gas (N₂/Ar) to prevent oxidation or moisture absorption .
- Emergency Measures: Immediate use of eye wash stations and safety showers in case of exposure. Neutralize spills with silica-based absorbents .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic and steric effects of substituents in this compound?
Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) can model:
- Electron Distribution: The electron-withdrawing CF₃ group reduces electron density at the aromatic ring, directing electrophilic substitution to para positions .
- Reactivity Trends: Activation energies for fluorination steps correlate with LUMO energies of intermediates.
- Validation: Compare computed ¹⁹F NMR shifts with experimental data to refine models .
Q. How should researchers resolve contradictory data in reaction outcomes (e.g., unexpected byproducts during coupling reactions)?
Answer:
Q. What strategies are effective for designing derivatives of this compound with enhanced biological activity (e.g., kinase inhibition)?
Answer:
- Structure-Activity Relationship (SAR) Studies:
- Introduce electron-donating groups (e.g., -OCH₃) at the 4-position to modulate binding affinity .
- Replace CF₃ with bulkier groups (e.g., -OCF₃) to enhance steric hindrance and metabolic stability .
- Screening: Use fluorescence polarization assays to measure kinase inhibition (IC₅₀ values) and correlate with computed docking scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
